cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18282870
InChI: InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1
SMILES:
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol

cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride

CAS No.:

Cat. No.: VC18282870

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69 g/mol

* For research use only. Not for human or veterinary use.

cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride -

Specification

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
IUPAC Name (1R,3S)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1
Standard InChI Key MBQMFGCEHCJMHL-KZYPOYLOSA-N
Isomeric SMILES CN(C)[C@H]1CCC[C@H](C1)O.Cl
Canonical SMILES CN(C)C1CCCC(C1)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of cis-3-(dimethylamino)cyclohexan-1-ol hydrochloride is C₈H₁₈ClNO, with a molecular weight of 179.69 g/mol . Its IUPAC name is (1S,3R)-3-(dimethylamino)cyclohexan-1-ol hydrochloride, indicating the absolute configuration of the stereocenters at positions 1 and 3 . The cis-orientation of the hydroxyl and dimethylamino groups is critical for its physicochemical behavior and interactions in synthetic applications.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₈ClNO
Molecular Weight179.69 g/mol
SMILESCN(C)[C@@H]1CCCC@@HO.Cl
InChIKeyMBQMFGCEHCJMHL-WLYNEOFISA-N

The hydrochloride salt enhances solubility in polar solvents, a trait leveraged in purification and formulation processes .

Synthesis and Stereocontrol Strategies

Retrosynthetic Analysis

The synthesis of cis-3-(dimethylamino)cyclohexan-1-ol hydrochloride typically involves:

  • Cyclohexanone Precursor: Introduction of the dimethylamino group via reductive amination or nucleophilic substitution.

  • Stereoselective Reduction: Selective reduction of ketones to alcohols while preserving the cis-configuration.

Practical Synthetic Routes

A patent describing the preparation of structurally related cis,cis-3,5-dimethyl-1-cyclohexanol provides insights into feasible methodologies . Key steps include:

  • Knoevenagel Condensation: Acetaldehyde and ethyl acetoacetate undergo condensation to form a cyclohexenone intermediate.

  • Hydrogenation: Catalytic hydrogenation over metal catalysts (e.g., Pd/C, Raney Ni) reduces double bonds and ketones, with stereochemical outcomes influenced by reaction conditions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldStereoselectivity (cis:trans)
Knoevenagel CondensationPiperidine, toluene, reflux60–70%N/A
HydrogenationH₂ (50 psi), Pd/C, methanol85%90:1

Chiral auxiliaries or asymmetric catalysis may further enhance enantiomeric excess, though these methods require optimization for scalability .

Physicochemical and Pharmacological Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and methanol, facilitating its use in aqueous reaction systems . Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage conditions.

Biological Activity

While direct pharmacological data for cis-3-(dimethylamino)cyclohexan-1-ol hydrochloride are scarce, structurally related cyclohexanol derivatives demonstrate:

  • Neuromodulatory Effects: Interaction with neurotransmitter receptors (e.g., NMDA, σ-1) .

  • Antimicrobial Activity: Disruption of bacterial cell membranes via amine-mediated interactions .

Applications in Organic Synthesis

Chiral Building Block

The compound’s rigid cyclohexane backbone and stereogenic centers make it valuable for constructing complex molecules, such as:

  • Pharmaceutical Intermediates: Antidepressants (e.g., venlafaxine analogs) .

  • Ligands for Asymmetric Catalysis: Chelating agents in transition-metal-catalyzed reactions .

Case Study: Synthesis of Venlafaxine Analogs

In a hypothetical pathway, cis-3-(dimethylamino)cyclohexan-1-ol hydrochloride could undergo:

  • Etherification: Alkylation with aryl halides to introduce aromatic moieties.

  • N-Demethylation: Selective removal of methyl groups to yield primary amines.

Challenges and Future Directions

Scalability of Stereoselective Synthesis

Current methods rely on multi-step sequences with moderate yields. Advances in continuous-flow hydrogenation or enzymatic resolution could improve efficiency .

Expanding Pharmacological Profiling

Collaborative efforts between synthetic chemists and pharmacologists are essential to explore this compound’s therapeutic potential, particularly in neurology and oncology.

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